1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural motifs of quinoline and pyrazole. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the quinoline and pyrazole rings followed by their coupling. One common method involves the reaction of 8-methoxyquinoline-2-carbaldehyde with 3-methyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can inhibit specific enzymes, affecting various biochemical pathways. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylquinoline-3-yl)ethenone
- 6-Bromo-4-chloroquinoline-3-carboxamide
- 8-Hydroxy-2-quinoline
Uniqueness
1-(8-Methoxyquinolin-2-yl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
2-(8-methoxyquinolin-2-yl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H14N4O/c1-9-8-12(15)18(17-9)13-7-6-10-4-3-5-11(19-2)14(10)16-13/h3-8H,15H2,1-2H3 |
InChI Key |
ZKSHYSGMFYCRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C=CC=C3OC)C=C2 |
Origin of Product |
United States |
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